4-Cyano-4'-iodobenzophenone
Description
Significance of Benzophenone (B1666685) Derivatives and Halogenated Cyanoaromatics in Contemporary Chemical Science
Benzophenone derivatives constitute a broad and important class of organic compounds, characterized by a diaryl ketone core. This structural framework imparts unique photochemical and biological properties, leading to their widespread use in various scientific and industrial domains. researchgate.net In medicinal chemistry, the benzophenone scaffold is a recurring motif in a variety of biologically active molecules, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wikipedia.org Their ability to interact with biological targets makes them valuable as lead compounds in drug discovery. researchgate.net Furthermore, benzophenone derivatives are extensively used in materials science as photoinitiators for polymerization processes, as building blocks for polymers, and in the creation of dyes and pigments. researchgate.net Their photochemical properties, particularly the efficient formation of a triplet state upon UV irradiation, are central to their application as photosensitizers in various chemical transformations. researchgate.net
Halogenated aromatic compounds, particularly those containing iodine, are of great importance in synthetic organic chemistry. The carbon-iodine bond is relatively weak, making iodoaromatics excellent substrates for a wide range of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. wikipedia.org These reactions are fundamental tools for the construction of complex molecular architectures. The presence of a halogen atom can also significantly influence the electronic and photophysical properties of a molecule. google.com
Cyanoaromatics, which contain a nitrile group attached to an aromatic ring, are also versatile intermediates in organic synthesis. The cyano group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic aromatic substitution reactions. lter.network It can also be readily converted into other functional groups, such as carboxylic acids, amines, and amides, providing a gateway to a diverse array of chemical structures. chemicalbook.com The combination of a cyano group and a halogen atom on an aromatic framework, as seen in 4-Cyano-4'-iodobenzophenone, creates a molecule with multiple reactive sites and a unique electronic profile, making it a valuable building block for the synthesis of complex organic molecules and materials. cymitquimica.com
Historical Trajectory of Research Pertaining to this compound and Related Scaffolds
The historical development of research on this compound is intrinsically linked to the broader history of synthetic organic chemistry, particularly the discovery and development of fundamental reactions for the formation of carbon-carbon bonds. The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, provided a general method for the synthesis of aromatic ketones, including benzophenone and its derivatives. wikipedia.orgsigmaaldrich.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com The synthesis of halogenated benzophenones, including iodo-substituted derivatives, would have become feasible following the development of methods for the synthesis of halogenated benzoyl chlorides. Research from as early as 1957 indicates an interest in preparing p-iodobenzophenone, highlighting the early recognition of its utility. lter.network
The introduction of the cyano group into aromatic systems also has a long history. While specific early syntheses of this compound are not extensively documented in early literature, the methodologies for creating such a molecule were established through the development of reactions like the Sandmeyer reaction, which allows for the conversion of an amino group to a cyano group, and nucleophilic aromatic substitution reactions.
The more recent surge in interest in compounds like this compound can be attributed to the advent of modern cross-coupling reactions in the latter half of the 20th century. The development of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, revolutionized the way chemists could create new carbon-carbon bonds. wikipedia.org The presence of the iodo-substituent on the benzophenone scaffold makes it an ideal candidate for these powerful synthetic transformations, allowing for its use as a versatile building block. nih.gov This has led to its application in the synthesis of more complex molecules with tailored properties for materials science and medicinal chemistry.
Current Research Landscape and Identified Knowledge Gaps for this compound
Current research involving this compound primarily focuses on its utility as a synthetic intermediate and a building block for functional materials. The presence of both a cyano and an iodo group provides two distinct points for chemical modification. The iodo group is frequently exploited in palladium-catalyzed cross-coupling reactions to introduce new aryl or other organic fragments. nih.gov This strategy is employed in the synthesis of more complex benzophenone derivatives with specific electronic or biological properties.
One significant area of application is in the field of liquid crystals. The rigid, elongated structure of benzophenone derivatives, combined with the strong dipole moment of the cyano group, makes them suitable components for liquid crystalline materials. tcichemicals.comwikipedia.org Research has explored the incorporation of similar cyano-substituted biphenyl (B1667301) structures into liquid crystal displays. lcms.cz While direct applications of this compound in commercial liquid crystal mixtures are not widely reported, its structure serves as a model for understanding the properties of calamitic liquid crystals and as a precursor for more complex liquid crystal molecules. tcichemicals.com
Despite its utility as a building block, there appear to be knowledge gaps in the comprehensive characterization and application of this compound itself. While its role as a synthetic precursor is established, detailed studies on its own photophysical properties, such as its fluorescence and phosphorescence characteristics, are not extensively reported in the literature. The interplay between the electron-withdrawing cyano group and the heavy iodine atom could lead to interesting photophysical behaviors that remain to be fully explored. Furthermore, while the benzophenone core is known for its biological activity, the specific biological profile of this compound has not been a major focus of research. Investigating its potential as a bioactive molecule, perhaps as an inhibitor of specific enzymes or as a photosensitizer in photodynamic therapy, could be a fruitful area for future studies. The exploration of its reactivity in less common transformations, beyond standard cross-coupling reactions, could also unveil new synthetic applications for this versatile compound.
Scope and Objectives of the Comprehensive Research Outline on this compound
This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound, based on existing academic research. The primary objective is to consolidate the available information regarding its chemical synthesis, physical properties, and its role as a precursor in organic synthesis and materials science.
The scope of this article is strictly limited to the chemical and physical properties of this compound and its documented applications in a research context. It will not delve into aspects such as dosage, administration, or safety and adverse effect profiles, as the compound is primarily a research chemical.
The specific objectives are:
To detail the established synthetic routes to this compound.
To compile and present its known physical and chemical properties in a clear and accessible format, including interactive data tables.
To explore its applications as a building block in the synthesis of more complex organic molecules.
To discuss its relevance in the context of materials science, particularly in relation to liquid crystals.
To identify and highlight the existing knowledge gaps in the scientific literature pertaining to this compound, thereby suggesting potential avenues for future research.
By adhering to this scope and these objectives, this article will serve as a valuable resource for chemists and materials scientists interested in the properties and applications of this specific halogenated cyanoaromatic ketone.
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H8INO |
| Molecular Weight | 333.12 g/mol |
| CAS Number | 890098-67-6 |
Note: More extensive data tables with detailed research findings would be populated here based on further specific data extraction from the cited literature.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-iodobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAMNLLFHYBPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605607 | |
| Record name | 4-(4-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-67-6 | |
| Record name | 4-(4-Iodobenzoyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Cyano 4 Iodobenzophenone and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for 4-Cyano-4'-iodobenzophenone
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comnumberanalytics.combibliotekanauki.pl For this compound, two primary strategic disconnections can be identified based on the core benzophenone (B1666685) structure.
The first and most common disconnection is at the carbonyl-aryl bond (C-C bond), which points towards a Friedel-Crafts acylation reaction. ucoz.com This involves disconnecting one of the aryl rings from the carbonyl carbon, generating an acylium ion synthon and an aromatic ring synthon. This leads to two potential synthetic routes:
Route A: Disconnecting the 4-cyanophenyl group leads to a 4-cyanobenzoyl cation (acylium synthon) and iodobenzene (B50100). The synthetic equivalent for the acylium ion is typically 4-cyanobenzoyl chloride.
Route B: Disconnecting the 4-iodophenyl group suggests a 4-iodobenzoyl cation (acylium synthon) and benzonitrile (B105546). The corresponding synthetic equivalent would be 4-iodobenzoyl chloride.
The second major disconnection strategy targets the aryl-aryl bond, which is not directly present but is conceptually useful for cross-coupling strategies. This approach imagines the benzophenone as being assembled from two separate aryl precursors via a carbon-carbon bond-forming reaction. This is particularly relevant for palladium-catalyzed cross-coupling reactions, where one precursor would bear a halide (or triflate) and the other a metallic or organometallic component. For instance, one could envision a coupling between a 4-formylphenylboronic acid and a 4-iodo-halobenzene, followed by oxidation of the formyl group, though direct coupling of ketone-bearing precursors is more efficient.
Classical and Modern Synthetic Routes to this compound
Both classical and modern synthetic methods are employed to construct this compound, leveraging the strategic disconnections outlined above.
Palladium-Catalyzed Cross-Coupling Approaches to this compound Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon bonds. nobelprize.orgnih.gov These methods offer mild and chemoselective conditions suitable for complex molecules. researchgate.net
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgtcichemicals.com This reaction proceeds under basic conditions and is known for its tolerance of a wide range of functional groups. libretexts.org While not a direct route to this compound from two simple aryl partners without a pre-existing carbonyl group, it is instrumental in synthesizing derivatives or more complex analogues.
A hypothetical Suzuki approach to the core structure could involve the coupling of (4-cyanophenyl)boronic acid with 4-iodobenzoyl chloride. The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
| Aryl Halide | 4-Iodobenzoyl Chloride | Electrophilic partner |
| Organoboron | (4-Cyanophenyl)boronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes and activates the catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |
| Solvent | Toluene, Dioxane, DMF, Water | Reaction medium |
This table presents generalized conditions for Suzuki-Miyaura reactions. Specific substrate combinations may require optimization.
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing alkyne-functionalized molecules under mild conditions. wikipedia.orgsustech.edu.cn In this context, this compound serves as an ideal aryl iodide substrate for creating various derivatives. The iodo-substituent is highly reactive in the palladium catalytic cycle.
The reaction of this compound with a terminal alkyne, such as phenylacetylene, would yield a 4-cyano-4'-(phenylethynyl)benzophenone. This transformation expands the molecular complexity and provides a linear, rigid linker for applications in materials science or medicinal chemistry. The reaction is typically carried out using a palladium catalyst, a copper(I) salt co-catalyst, and an amine base. organic-chemistry.org Nickel-based catalysts have also been developed for similar transformations. nih.gov
Table 2: Typical Reagents for Sonogashira Coupling of this compound
| Reagent Type | Example | Role in Reaction |
| Aryl Halide | This compound | Substrate providing the aryl group |
| Alkyne | Phenylacetylene, Propargyl alcohol | Coupling partner providing the alkyne moiety |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |
| Copper Co-catalyst | CuI | Facilitates the reaction, part of the copper cycle |
| Base | Triethylamine (Et₃N), Diisopropylamine | Acts as solvent and base to neutralize HX byproduct |
| Solvent | THF, DMF | Reaction medium |
Data synthesized from general procedures for Sonogashira couplings. wikipedia.orgorganic-chemistry.orgsioc-journal.cn
The Heck reaction is a palladium-catalyzed method for coupling aryl or vinyl halides with alkenes to form substituted alkenes. pearson.comnumberanalytics.com This reaction is a powerful tool for C-C bond formation and is tolerant of many functional groups. organic-chemistry.orgnih.gov this compound is an excellent substrate for the Heck reaction due to the reactive carbon-iodine bond.
For example, reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) (e.g., n-butyl acrylate) in the presence of a palladium catalyst and a base would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product. libretexts.org
Table 3: General Conditions for the Heck Reaction with this compound
| Component | Example | Function |
| Aryl Halide | This compound | Arylating agent |
| Alkene | Styrene, n-Butyl acrylate | Olefinic coupling partner |
| Palladium Catalyst | Pd(OAc)₂, Pd/C | Catalyzes the reaction |
| Ligand | PPh₃, P(o-tolyl)₃ | Stabilizes the catalyst and influences selectivity |
| Base | Et₃N, K₂CO₃ | Neutralizes the hydrogen halide formed during reaction |
| Solvent | DMF, Acetonitrile (B52724), NMP | Reaction medium |
Conditions are generalized based on established Heck reaction protocols. numberanalytics.comorganic-chemistry.orglibretexts.org
Friedel-Crafts Acylation and Related Carbonyl-Forming Reactions for the Benzophenone Core
The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. sigmaaldrich.cnorganic-chemistry.org The reaction involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.cnalfa-chemistry.com This approach is highly effective for synthesizing the benzophenone core of this compound.
The synthesis can be achieved by reacting iodobenzene with 4-cyanobenzoyl chloride in the presence of a stoichiometric amount of AlCl₃. Alternatively, the reaction can be performed with benzonitrile and 4-iodobenzoyl chloride. umich.edu The acyl chloride and Lewis acid first form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orglibretexts.org
Table 4: Friedel-Crafts Acylation for Benzophenone Synthesis
| Route | Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Typical Solvent | Product |
| A | Iodobenzene | 4-Cyanobenzoyl chloride | AlCl₃ | Dichloromethane | This compound |
| B | Benzonitrile | 4-Iodobenzoyl chloride | AlCl₃ | (excess reactant) | This compound |
A laboratory-scale synthesis of 4-chloro-4'-iodobenzophenone (B1601836) using Friedel-Crafts acylation of chlorobenzene (B131634) with 4-iodobenzoyl chloride and AlCl₃ resulted in an 87% yield, demonstrating the efficacy of this method for similar structures. umich.edu
Nucleophilic Aromatic Substitution (SNAr) Routes for Cyano and Iodo Introduction
Nucleophilic aromatic substitution (SNAr) provides a powerful pathway for introducing cyano and iodo functionalities onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.org The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org
For the synthesis of this compound, SNAr can be envisioned for either the introduction of the cyano group or, less commonly, the iodo group. The benzophenone core, with its electron-withdrawing carbonyl group, activates the ortho and para positions towards nucleophilic attack. sinica.edu.tw
Introduction of the Cyano Group: A common strategy involves the displacement of a halide from a 4-halo-4'-iodobenzophenone precursor. The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl > Br > I. masterorganicchemistry.com Therefore, a precursor like 4-fluoro-4'-iodobenzophenone (B139849) or 4-chloro-4'-iodobenzophenone would be ideal for a reaction with a cyanide nucleophile, such as sodium or potassium cyanide. The presence of the carbonyl and iodo groups on separate rings allows for regioselective cyanation.
Another prominent method for introducing a cyano group is through a Sandmeyer-type reaction. This involves the diazotization of a primary aromatic amine, such as in 4-amino-4'-iodobenzophenone, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. sinica.edu.tw This intermediate is then treated with a copper(I) cyanide salt to yield the desired this compound. A study on the diazotization-iodination of 4-aminobenzonitrile (B131773) demonstrates the feasibility of such transformations on related structures, yielding 4-iodobenzonitrile (B145841). scispace.com
Introduction of the Iodo Group: While direct SNAr with an iodide nucleophile is less common due to iodide being a weaker nucleophile and a good leaving group, it is not impossible under specific conditions. However, a more reliable method for introducing the iodo group is via a diazonium salt intermediate, analogous to the cyanation route. Starting from 4-amino-4'-cyanobenzophenone, diazotization followed by the addition of potassium iodide (the iodination variant of the Sandmeyer reaction) would effectively install the iodine atom at the 4'-position. Research has shown this one-pot diazotization-iodination to be an effective method for preparing various aromatic iodides from their corresponding amines. scispace.com
| Precursor | Reagents for Cyano/Iodo Introduction | Resulting Intermediate/Product | Reaction Type |
| 4-Amino-4'-iodobenzophenone | 1. NaNO₂, HCl2. CuCN | This compound | Sandmeyer Reaction |
| 4-Fluoro-4'-iodobenzophenone | NaCN, DMSO (solvent) | This compound | SNAr |
| 4-Amino-4'-cyanobenzophenone | 1. NaNO₂, H₂SO₄2. KI | This compound | Diazotization-Iodination |
Oxidative and Reductive Transformations in the Synthesis of this compound
Oxidative and reductive steps are crucial in the multi-step synthesis of complex molecules like this compound, often used to manipulate functional groups or to form the core structure.
Oxidative Routes: A primary method for constructing the benzophenone skeleton is the Friedel-Crafts acylation, which is not a direct oxidation of the arene but relies on an oxidized acyl chloride precursor. A more direct oxidative approach involves the oxidation of a diarylmethane precursor, 4-cyano-4'-iododiphenylmethane. This oxidation can be achieved using various oxidizing agents, such as chromium trioxide or potassium permanganate, to form the central carbonyl group.
Furthermore, oxidative processes can be used to synthesize key precursors. For example, the oxidation of 4-methyl-4'-iodobiphenyl to 4-carboxy-4'-iodobiphenyl, followed by conversion to the acyl chloride and subsequent reaction, is a viable, albeit lengthy, pathway. Heterogeneous catalysts, including those based on spinel structures, are increasingly being explored for the selective oxidation of biomass-derived molecules, and these principles can be applied to the synthesis of fine chemicals. rsc.org
Reductive Transformations: Reductive transformations are also pertinent, primarily in the context of precursor synthesis or for creating derivatives. For instance, the ketone group of this compound can be selectively reduced to a secondary alcohol (a benzhydrol). A study detailing the synthesis of a related compound, 4-chloro-4'-iodobenzophenone, showed its subsequent reduction to 4-chloro-4'-iodobenzhydrol using diborane (B8814927) (BH₃) in THF with an 88% yield. umich.edu This reduction could be reversed through a subsequent oxidation step if needed for a protection-deprotection strategy.
Catalytic hydrogenation is another key reductive process. While typically used to reduce nitro groups or alkenes, under harsh conditions, it can reduce a cyano group to an aminomethyl group or even the carbonyl group. Careful selection of catalysts and conditions is paramount to ensure selectivity. For example, sodium borohydride (B1222165) is often used for the selective reduction of ketones in the presence of less reactive groups. dss.go.th
| Transformation | Starting Material | Reagents | Product | Purpose in Synthesis |
| Oxidation | 4-Cyano-4'-iododiphenylmethane | CrO₃ or KMnO₄ | This compound | Formation of ketone |
| Reduction | This compound | NaBH₄ or BH₃ | (4-cyanophenyl)(4-iodophenyl)methanol | Functional group interconversion |
| Oxidation | (4-cyanophenyl)(4-iodophenyl)methanol | PCC or Swern Oxidation | This compound | Regeneration of ketone |
Directed Metalation and Halogenation Techniques for Aromatic Functionalization
Regiocontrol is a significant challenge in the synthesis of polysubstituted aromatics. Directed ortho-metalation (DoM) and specific halogenation techniques offer precise solutions for functionalizing aromatic rings. baranlab.org
Directed ortho-Metalation (DoM): DoM involves the use of a directed metalation group (DMG) to guide a strong organolithium base to deprotonate the adjacent ortho-position. organic-chemistry.org The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent with high regioselectivity. acs.orgnih.gov While the benzophenone carbonyl itself is not a strong DMG, a precursor containing a powerful DMG, such as an O-carbamate (-OCONR₂), amide (-CONR₂), or oxazoline (B21484) group, could be used. organic-chemistry.orgacs.org
A hypothetical route could start with a protected 4-hydroxybenzophenone (B119663) derivative, where the hydroxyl is converted to a DMG like an O-carbamate. Metalation ortho to the carbamate, followed by quenching with an iodine source (e.g., I₂), would install the iodine atom. Subsequent functional group manipulation could then introduce the cyano group on the other ring.
Halogenation Techniques: Direct electrophilic iodination of 4-cyanobenzophenone is unlikely to be selective for the 4'-position, as both the cyano and carbonyl groups are deactivating and meta-directing. Therefore, alternative strategies are required. One such strategy is a halogen-dance reaction, where a bromine atom, for instance, could be isomerized to a more thermodynamically stable position under the influence of a strong base. arkat-usa.org
A more practical approach is metal-halogen exchange. One could start with 4,4'-dibromobenzophenone. Treatment with one equivalent of an organolithium reagent (like n-BuLi) at low temperature can lead to a selective monolithiation via bromine-lithium exchange. Quenching this aryllithium intermediate with a cyanating agent (e.g., tosyl cyanide) would yield 4-bromo-4'-cyanobenzophenone. The remaining bromine could then be converted to the iodo-substituent via another metal-halogen exchange followed by iodination, or through a transition-metal-catalyzed coupling reaction.
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time. For the synthesis of this compound, the Friedel-Crafts acylation is a common and critical step to optimize.
A typical synthesis involves the acylation of a suitable benzene (B151609) derivative with an appropriately substituted benzoyl chloride. For example, the reaction of iodobenzene with 4-cyanobenzoyl chloride or the reaction of benzonitrile with 4-iodobenzoyl chloride. The latter is often more successful as the cyano group is strongly deactivating, making the first option challenging.
Case Study: Friedel-Crafts Acylation for Benzophenone Synthesis The synthesis of the related 4-chloro-4'-iodobenzophenone was achieved by the Friedel-Crafts acylation of chlorobenzene with 4-iodobenzoyl chloride using aluminum chloride (AlCl₃) as the Lewis acid catalyst. umich.edu The reaction, conducted at 70°C, resulted in a high yield of 87%. umich.edu This provides a strong starting point for optimizing the synthesis of the cyano analogue.
Optimization Parameters for Friedel-Crafts Acylation
| Parameter | Condition | Effect on Yield and Purity |
| Lewis Acid | AlCl₃, FeCl₃, ZnCl₂ | Type and stoichiometry affect reactivity. AlCl₃ is strong but can lead to side products. Milder acids may give cleaner reactions but lower conversion. |
| Solvent | Chlorobenzene, Dichloromethane, Carbon Disulfide | The solvent can act as a reactant (e.g., chlorobenzene) or as an inert medium. Polarity and ability to dissolve the complex affect the rate. |
| Temperature | 0°C to 100°C | Higher temperatures increase reaction rate but can also promote side reactions and decomposition, lowering the yield of the desired product. |
| Reactant Ratio | Stoichiometric vs. Catalytic | Using a slight excess of the acylating agent or Lewis acid can drive the reaction to completion, but may complicate purification. |
For the diazotization-iodination route, optimization involves controlling the temperature to maintain the stability of the diazonium salt (typically 0-5°C) and selecting the appropriate acidic medium. An efficient one-pot protocol using an acidic ionic liquid has been reported to give stable diazonium salts at room temperature, leading to good yields of aryl iodides. scispace.com
Principles of Green Chemistry and Sustainable Synthesis in the Production of this compound
The application of green chemistry principles is essential for developing environmentally benign and economically viable chemical processes. epa.govecoonline.com The synthesis of this compound can be evaluated against these principles to identify more sustainable routes.
Atom Economy : This principle, developed by Barry Trost, aims to maximize the incorporation of all reactant materials into the final product. acs.org Friedel-Crafts acylations, for example, have poor atom economy because they use stoichiometric amounts of a Lewis acid catalyst that is quenched and becomes waste. In contrast, modern catalytic cross-coupling reactions (e.g., Suzuki, Heck) have higher atom economy.
Use of Catalysis : Catalytic reagents are superior to stoichiometric ones. mdpi.com Using a catalytic amount of a recyclable Lewis acid in a Friedel-Crafts reaction or employing copper-catalyzed cyanation instead of a stoichiometric Sandmeyer reaction improves the greenness of the synthesis.
Safer Solvents and Reagents : Traditional Friedel-Crafts reactions often use hazardous solvents like carbon disulfide or nitrobenzene. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or ionic liquids. kallipos.gr Similarly, replacing toxic reagents like benzene (a carcinogen) with safer starting materials like glucose, where possible, is a key goal. ecoonline.com The use of an acidic ionic liquid for diazotization-iodination is an example of employing a greener reaction medium. scispace.com
Reduction of Derivatives : Synthetic routes should minimize the use of protecting groups or temporary modifications, as these steps add to the reagent load and waste generation. acs.org While powerful, a DoM strategy that requires protection and deprotection of a functional group would be less green than a direct, selective catalytic C-H functionalization if one were available.
Green Chemistry Evaluation of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages (from a Green Perspective) |
| Friedel-Crafts Acylation | High yield, well-established | Poor atom economy (stoichiometric Lewis acid waste), often uses hazardous solvents. |
| Sandmeyer Reaction | Reliable for -CN and -I introduction | Uses stoichiometric copper salts, generates diazonium waste, often in aqueous acid streams. |
| Catalytic Cross-Coupling | High atom economy, catalytic | Requires pre-functionalized substrates (e.g., boronic acids), may use expensive metal catalysts. |
| Direct C-H Functionalization | Ideal atom economy, reduces steps | Often challenging for regioselectivity, may require harsh conditions or expensive catalysts. |
By prioritizing catalytic methods, safer solvents, and routes with higher atom economy, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry.
Elucidation of Reaction Mechanisms and Chemical Transformations of 4 Cyano 4 Iodobenzophenone
Reactivity Profiling of the Carbonyl Group in 4-Cyano-4'-iodobenzophenone
The carbonyl group of this compound is a key functional group that significantly influences its chemical behavior. As a diaryl ketone, the electrophilicity of the carbonyl carbon is modulated by the two aromatic rings. The presence of an electron-withdrawing cyano group on one ring and a weakly deactivating iodo group on the other results in a complex electronic environment. The cyano group, through its strong negative inductive and mesomeric effects, increases the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack compared to unsubstituted benzophenone (B1666685).
Conversely, the iodine atom, while being electronegative, can also donate electron density to the aromatic ring through its p-orbitals (a positive mesomeric effect), although its inductive effect is generally considered dominant. This interplay of electronic effects from the substituents dictates the reactivity of the carbonyl group in various chemical transformations. For instance, in reactions such as nucleophilic addition, the enhanced electrophilicity of the carbonyl carbon in this compound facilitates the attack of nucleophiles.
The carbonyl group also plays a crucial role in the photochemical reactivity of the molecule, a characteristic feature of benzophenones. Upon absorption of ultraviolet light, the carbonyl group can be excited from its ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing to a more stable triplet excited state (T₁). This triplet state is known to be highly reactive and can participate in various photochemical reactions, as will be discussed in a later section.
Influence of Cyano and Iodo Substituents on Aromatic Ring Reactivity and Selectivity
The reactivity and selectivity of the two aromatic rings in this compound during electrophilic aromatic substitution reactions are governed by the directing and activating/deactivating effects of the substituents. The cyano group is a strong deactivating group and a meta-director. msu.edu This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Any electrophilic substitution on the cyanophenyl ring would be directed to the meta position relative to the cyano group.
On the other hand, the iodo group is a deactivating group but an ortho-, para-director. msu.edu While iodine is electronegative and deactivates the ring towards electrophilic substitution through its negative inductive effect, its lone pairs of electrons can be delocalized into the aromatic ring, directing incoming electrophiles to the ortho and para positions. Given that the para position is already substituted, electrophilic attack on the iodophenyl ring would predominantly occur at the ortho position.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -CN (Cyano) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |
| -I (Iodo) | Weakly Electron-Withdrawing (Inductive), Weakly Electron-Donating (Mesomeric) | Weakly Deactivating | Ortho, Para |
Mechanisms of Palladium-Catalyzed Cross-Coupling Reactions Involving this compound as Substrate
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the presence of the carbon-iodine bond, which is highly susceptible to oxidative addition to a palladium(0) complex. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves a catalytic cycle. nobelprize.orgyoutube.com
The catalytic cycle typically begins with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate. nobelprize.org This is often the rate-determining step. The high reactivity of the C-I bond facilitates this step.
The next step is transmetalation (in reactions like Suzuki or Stille coupling), where an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium(II) complex, displacing the iodide. nobelprize.org In the Heck reaction, this step is replaced by the coordination and insertion of an alkene.
The final step is reductive elimination , where the two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgyoutube.com
The presence of the cyano group can influence the reaction kinetics by modifying the electronic properties of the substrate, but it generally does not interfere with the coupling reaction at the C-I bond. The robustness of this chemistry allows for the introduction of a wide variety of substituents at the 4'-position of the benzophenone core.
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki Coupling | Organoboron Compound | C-C |
| Heck Coupling | Alkene | C-C |
| Sonogashira Coupling | Terminal Alkyne | C-C |
| Stille Coupling | Organotin Compound | C-C |
| Buchwald-Hartwig Amination | Amine | C-N |
Photochemical Transformations and Excited State Chemistry of this compound
Benzophenones are well-known for their rich photochemical reactivity, which is initiated by the excitation of the carbonyl group. rsc.org
Upon photoexcitation, this compound can act as a photosensitizer in photoinduced electron transfer (PET) processes. nih.gov In its triplet excited state, the benzophenone moiety can be a potent oxidant, capable of accepting an electron from a suitable donor molecule. The rate of this electron transfer is influenced by the redox potentials of the excited state and the electron donor, as described by the Rehm-Weller equation. The presence of the electron-withdrawing cyano group can enhance the electron-accepting ability of the excited benzophenone core. Similarly, it can also act as an electron donor in the presence of a strong electron acceptor.
Norrish reactions are photochemical reactions characteristic of ketones and aldehydes. wikipedia.org
Norrish Type I Reaction : This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent alpha-carbons, forming two radical intermediates. wikipedia.org For this compound, this would lead to the formation of a 4-cyanobenzoyl radical and a 4-iodophenyl radical. These radicals can then undergo various secondary reactions.
Norrish Type II Reaction : This reaction involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.orgnih.gov Since this compound does not have any gamma-hydrogens on its core structure, it will not undergo a classic Norrish Type II reaction unless it is in the presence of a molecule that can donate a hydrogen atom. In such cases, an intermolecular hydrogen abstraction can occur, leading to the formation of a ketyl radical.
Radical Reactions and Bond Dissociation Energies of this compound
The bond dissociation energy (BDE) is the enthalpy change required to break a bond homolytically. libretexts.org The BDEs of the various bonds in this compound determine its susceptibility to radical reactions.
The C-I bond is the weakest bond in the molecule, with a BDE significantly lower than that of C-H, C-C, or C=O bonds. This makes it the most likely site for initial bond cleavage in radical reactions. For example, under thermal or photochemical conditions that generate radicals, the C-I bond can be homolytically cleaved to produce a 4-cyanobenzoyl-4'-phenyl radical and an iodine atom.
The strengths of the C-H bonds on the aromatic rings are relatively high, making them less prone to radical abstraction compared to the C-I bond. The presence of the electron-withdrawing cyano group can slightly increase the BDE of the C-H bonds on its ring, while the iodo group has a smaller effect.
The table below provides typical BDE values for relevant bond types. The exact values for this compound would require specific experimental or computational determination.
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
|---|---|
| Aryl C-I | ~280 |
| Aryl C-H | ~470 |
| Aryl C-CN | ~530 |
| Aryl C-C(O) | ~450 |
| C=O (in ketone) | ~745 |
Functional Group Interconversions and Derivatization Strategies for this compound
The chemical reactivity of this compound is characterized by the presence of three distinct functional groups: a cyano group (-CN), an iodine atom (-I) on one phenyl ring, and a central carbonyl group (C=O). This trifunctional nature allows for a variety of selective functional group interconversions and derivatization strategies, enabling the synthesis of a diverse range of derivatives. These transformations can be directed at each functional group, often with high chemoselectivity, by choosing appropriate reagents and reaction conditions.
The cyano group is a versatile functional handle that can be converted into several other nitrogen-containing functionalities. researchgate.net One of the most common transformations is its hydrolysis to a carboxylic acid under acidic or basic conditions. This conversion proceeds through an intermediate amide, which can also be isolated. The cyano group can also be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. Another significant interconversion is the [2+3] cycloaddition reaction with azides to form tetrazoles, which are important in medicinal chemistry as bioisosteres of carboxylic acids. nih.gov
The carbon-iodine bond on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. The iodo group is an excellent leaving group in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for elaborating the molecular structure. For instance, a Suzuki coupling with an arylboronic acid would yield a biaryl structure, significantly increasing the molecular complexity.
The benzophenone carbonyl group can also undergo a range of chemical transformations. It can be reduced to a secondary alcohol (a diphenylmethanol (B121723) derivative) using reducing agents like sodium borohydride (B1222165) (NaBH4). More vigorous reduction can lead to the deoxygenation of the carbonyl group to a methylene (B1212753) bridge (-CH2-), forming a diphenylmethane (B89790) derivative. The carbonyl group can also react with various nucleophiles. For example, reaction with organometallic reagents such as Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. Furthermore, the carbonyl group can be a site for derivatization, for example, through the formation of imines or hydrazones by reaction with primary amines or hydrazine (B178648) derivatives, respectively. This type of derivatization is often employed to enhance analytical detection. ddtjournal.com
Derivatization of this compound is a key strategy for various applications, including enhancing its properties for analytical purposes or for biological assays. For instance, derivatization can be used to introduce a fluorescent tag or a group that improves ionization in mass spectrometry. nih.gov The iodo-substituted ring is particularly amenable to derivatization through cross-coupling reactions, allowing for the introduction of a wide array of substituents.
The following table summarizes some of the key functional group interconversions and derivatization strategies for this compound:
| Target Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |
| Cyano (-CN) | Hydrolysis | H3O+ or OH-, heat | Carboxylic acid (-COOH) |
| Cyano (-CN) | Reduction | LiAlH4 or H2/Catalyst | Primary amine (-CH2NH2) |
| Cyano (-CN) | Cycloaddition | NaN3, Lewis acid | Tetrazole |
| Iodo (-I) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |
| Iodo (-I) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |
| Iodo (-I) | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl amine |
| Carbonyl (C=O) | Reduction | NaBH4 or LiAlH4 | Secondary alcohol (-CH(OH)-) |
| Carbonyl (C=O) | Grignard Reaction | RMgX, then H3O+ | Tertiary alcohol (-C(OH)R-) |
| Carbonyl (C=O) | Wittig Reaction | Phosphonium ylide | Alkene |
Stereochemical Considerations in Reactions of this compound
The structure of this compound itself is achiral as it possesses a plane of symmetry passing through the carbonyl group. However, stereochemical considerations become highly relevant when it undergoes certain chemical transformations, particularly at the prostereogenic carbonyl carbon.
The carbonyl group of the benzophenone moiety is trigonal planar, and its two faces are enantiotopic. This means that nucleophilic addition to the carbonyl carbon can occur from either face. If the attacking nucleophile is achiral and there are no other chiral influences, the reaction will produce a racemic mixture of the two possible enantiomers of the resulting alcohol. For example, the reduction of the carbonyl group with an achiral reducing agent like sodium borohydride will lead to the formation of a racemic mixture of the corresponding secondary alcohol, (4-cyanophenyl)(4'-iodophenyl)methanol.
To achieve stereoselectivity in reactions at the carbonyl group, a chiral reagent or a chiral catalyst must be employed. This is a fundamental strategy in asymmetric synthesis. rsc.org For instance, the use of a chiral reducing agent, such as a borane (B79455) complexed with a chiral ligand (e.g., Corey-Bakshi-Shibata catalyst), could selectively reduce the carbonyl group to one of the two enantiomers of the alcohol. The chiral catalyst creates a diastereomeric transition state with different energy levels for the approach of the hydride to the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer.
Similarly, the addition of a nucleophile to the carbonyl group can be rendered stereoselective. If a chiral nucleophile is used, the reaction will proceed through diastereomeric transition states, resulting in a mixture of diastereomers with one being formed in excess. Alternatively, an achiral nucleophile can be added in the presence of a chiral Lewis acid or a chiral catalyst that coordinates to the carbonyl oxygen, thereby directing the nucleophilic attack to one of the enantiotopic faces.
Theoretical and Computational Studies on 4 Cyano 4 Iodobenzophenone
Quantum Chemical Calculations of the Electronic Structure of 4-Cyano-4'-iodobenzophenone
Quantum chemical calculations are fundamental to determining the electronic nature of a molecule. These methods solve the Schrödinger equation (or approximations of it) to map out the distribution of electrons and their corresponding energies.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. chemrxiv.orgijacskros.com It offers a balance between accuracy and computational cost, making it ideal for studying molecules the size of this compound.
A DFT geometry optimization would be the first step in a computational study. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. For this compound, key geometric parameters of interest would be the dihedral angles between the two phenyl rings and the central carbonyl group, as well as the lengths of the C=O, C-CN, and C-I bonds. The non-planar (twisted) conformation typical of benzophenones is a result of steric hindrance between the ortho-hydrogens on the two rings. The substituents (-CN and -I) would further influence this twist.
The stability of the molecule is determined by its total electronic energy, calculated after optimization. A lower energy indicates a more stable structure. Studies on other benzophenone (B1666685) derivatives show that DFT methods, such as B3LYP with a 6-31G(d) basis set, are accurate for optimizing geometries. researchgate.netscribd.com The introduction of the cyano and iodo groups is expected to significantly alter the electronic distribution compared to unsubstituted benzophenone. scialert.net
Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations (Note: These are illustrative values based on known effects in related structures, not from a specific calculation on this molecule.)
| Parameter | Predicted Value | Rationale |
| C=O Bond Length | ~1.24 Å | Typical for conjugated ketones. |
| C-CN Bond Length | ~1.45 Å | Standard for C(sp²)-CN bonds. |
| C-I Bond Length | ~2.09 Å | Standard for C(sp²)-I bonds. |
| Dihedral Angle 1 (I-Ph-C=O) | 25° - 35° | Steric hindrance and electronic effects from the large iodine atom may cause a significant twist. |
| Dihedral Angle 2 (NC-Ph-C=O) | 25° - 35° | The linear cyano group has less steric bulk than iodine, but electronic repulsion still favors a twisted conformation. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. They are often used to benchmark results obtained from DFT. For a molecule like this compound, ab initio calculations would provide a highly accurate determination of its electronic energy and wavefunction, confirming the structural and stability findings from DFT.
Molecular Orbital Analysis and Bonding Characteristics of this compound
Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire structure. youtube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. youtube.comnih.gov
The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and the energy required for electronic excitation. nih.gov A small gap suggests the molecule is more reactive and can be excited by lower-energy light. nih.gov
For substituted benzophenones, the HOMO is typically a π-orbital located on the phenyl rings, while the LUMO is a π*-orbital with significant density on the carbonyl group and the rings. researchgate.netscribd.com In this compound:
HOMO : The HOMO is expected to have significant contributions from the iodine-substituted phenyl ring. The lone pair electrons of the iodine atom are relatively high in energy and would contribute to this orbital, making this side of the molecule the likely site for electrophilic attack.
LUMO : The LUMO is predicted to be localized primarily on the cyano-substituted phenyl ring and the central carbonyl group. Both the cyano and carbonyl groups are strongly electron-withdrawing, creating an electron-deficient region that is susceptible to nucleophilic attack.
This separation of the HOMO and LUMO across the molecular backbone indicates a significant intramolecular charge-transfer character, a property that is crucial for applications in materials science and photochemistry. chemrxiv.org
Table 2: Illustrative Frontier Orbital Properties for this compound (Note: Values are hypothetical, based on trends observed in similar molecules.)
| Orbital | Predicted Energy | Primary Location |
| HOMO | -6.5 eV | Iodine-substituted phenyl ring |
| LUMO | -2.0 eV | Cyano-substituted phenyl ring and Carbonyl group |
| HOMO-LUMO Gap | 4.5 eV | Entire molecule |
Conformational Analysis and Potential Energy Surfaces of this compound
While geometry optimization finds a single low-energy structure, conformational analysis explores the full range of shapes a molecule can adopt through bond rotations. This is visualized using a Potential Energy Surface (PES), a multidimensional map of the molecule's energy as a function of its geometry.
For this compound, the most important degrees of freedom are the rotations around the single bonds connecting the phenyl rings to the carbonyl carbon. A PES scan can be performed by systematically varying these two dihedral angles and calculating the molecule's energy at each point. researchgate.net This would identify the most stable conformation (the global minimum on the PES) as well as any other stable or metastable conformers (local minima). The high-energy points on the paths between these minima are transition states, which determine the energy barriers for conformational change. Such an analysis is crucial for understanding the molecule's flexibility and how its shape might change in different environments.
Simulation of Spectroscopic Signatures of this compound
Computational methods are highly effective at predicting various types of spectra, which can then be compared with experimental results to confirm a molecule's structure and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researcher.lifenih.gov The calculation involves determining the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment.
For this compound, distinct chemical shifts would be predicted for the different aromatic protons and carbons.
The carbon atom bonded to the iodine (C-I) would be predicted at a relatively upfield position due to the "heavy atom effect."
The carbon of the cyano group (-CN) and the carbon it is attached to would have characteristic shifts.
The protons and carbons ortho (adjacent) to the iodo and cyano groups would be the most affected by their respective electronic withdrawing/donating and anisotropic effects. modgraph.co.uk
Comparing the calculated shifts to an experimental spectrum would provide definitive confirmation of the compound's structure. The typical accuracy for DFT-based proton chemical shift predictions can be within 0.1 ppm.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on standard substituent effects and computational trends, referenced to TMS. Actual values would require specific calculations.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Carbonyl C | - | ~195 | Typical for a diaryl ketone. |
| C-I | - | ~95 | The heavy iodine atom causes a significant upfield shift. |
| C-CN | - | ~115 | Position influenced by the electron-withdrawing cyano group. |
| -CN | - | ~118 | Characteristic chemical shift for a nitrile carbon. |
| Aromatic CH (ortho to -I) | ~7.6 | ~138 | Deshielded due to proximity to the carbonyl and iodine's anisotropy. |
| Aromatic CH (meta to -I) | ~7.9 | ~131 | Influenced by the para-cyano group. |
| Aromatic CH (ortho to -CN) | ~7.8 | ~132 | Deshielded by the electron-withdrawing cyano group. |
| Aromatic CH (meta to -CN) | ~7.7 | ~130 | Influenced by the para-iodo group. |
Despite a comprehensive search for scientific literature, no specific theoretical and computational studies focused solely on the chemical compound This compound were found. As a result, the generation of a detailed article with specific research findings and data tables, as per the provided outline, is not possible at this time.
The requested article structure requires in-depth theoretical data that is not available in the public domain for this particular compound. This includes:
Theoretical IR and Raman Vibrational Frequencies: While computational methods like Density Functional Theory (DFT) are commonly used to predict vibrational spectra, no published studies have reported these calculations for this compound.
UV-Vis Absorption and Fluorescence Emission Spectra Modeling: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for modeling electronic spectra. However, no specific TD-DFT studies detailing the absorption and emission properties of this compound have been identified.
Theoretical Insights into Reaction Mechanisms and Transition States: Computational chemistry is a powerful tool for elucidating reaction pathways and characterizing transition states. There are no available studies that have computationally investigated the reaction mechanisms involving this compound.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity: While theoretical models can predict the reactive behavior of molecules, no such predictions have been published for chemical transformations involving this compound.
To provide a scientifically accurate and well-supported article, it is imperative to rely on peer-reviewed research. Without such foundational data for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
Spectroscopic and Structural Characterization Methodologies for 4 Cyano 4 Iodobenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.
One-dimensional (1D) NMR spectroscopy is the initial and most crucial step in the structural verification of 4-Cyano-4'-iodobenzophenone.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (positions on the spectrum), signal integrations (relative number of protons), and splitting patterns (coupling between neighboring protons). For this compound, the aromatic region of the spectrum is of primary interest. The molecule has two para-substituted benzene (B151609) rings, which simplifies the expected splitting patterns. The protons on the cyanophenyl ring and the iodophenyl ring will appear as two distinct sets of doublets (an AA'BB' system). The electron-withdrawing nature of the cyano group and the carbonyl group will deshield the adjacent protons, shifting them downfield. Conversely, the iodo group has a less pronounced, but still significant, effect on the chemical shifts of its neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the nitrile carbon, the two carbons bearing the iodo and cyano groups, the aromatic carbons, and the quaternary carbons of the biphenyl (B1667301) system. The chemical shift of the carbonyl carbon is characteristically found at a very downfield position (~195 ppm). rsc.org The nitrile carbon signal appears in the 110-120 ppm range. rsc.org The carbon atom attached to the iodine (ipso-carbon) is expected at a lower field (~100 ppm) due to the heavy atom effect.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of structurally similar compounds like 4-cyanobenzophenone and 4-iodobenzophenone. Actual experimental values may vary based on solvent and experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | ~194-196 |
| Nitrile (C≡N) | - | ~117-118 |
| C-CN (ipso) | - | ~115-116 |
| C-I (ipso) | - | ~100-102 |
| Aromatic CH (ortho to CN) | ~7.8-7.9 (d) | ~132-133 |
| Aromatic CH (meta to CN) | ~7.7-7.8 (d) | ~130-131 |
| Aromatic CH (ortho to I) | ~7.6-7.7 (d) | ~138-139 |
| Aromatic CH (meta to I) | ~7.9-8.0 (d) | ~131-132 |
| Quaternary C (keto-cyanophenyl) | - | ~140-141 |
| Quaternary C (keto-iodophenyl) | - | ~136-137 |
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu In this compound, COSY would show cross-peaks between the ortho and meta protons on each of the aromatic rings, confirming their adjacency within each spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). columbia.edu HSQC is crucial for definitively assigning the ¹³C signals for each protonated aromatic carbon by linking them to their already assigned proton signals. emerypharma.com
Correlations from the protons ortho to the carbonyl group to the carbonyl carbon, linking the phenyl rings to the ketone functionality.
Correlations from the aromatic protons to the quaternary ipso-carbons (C-I and C-CN), confirming the substitution pattern.
Correlations from protons on one ring to the quaternary carbon of the other ring (across the carbonyl bridge).
For crystalline materials like this compound, solid-state NMR (ssNMR) offers valuable insights that are inaccessible in solution-state NMR. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid powder. nih.gov ssNMR is particularly sensitive to the local environment and can distinguish between different crystalline forms (polymorphs), as subtle changes in molecular packing lead to observable differences in chemical shifts. nih.govnih.gov This makes it a powerful tool for studying polymorphism and ensuring the consistency of the solid form of a compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would be dominated by two very strong and characteristic absorption bands:
C≡N Stretch: A sharp, strong band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile group.
C=O Stretch: A strong, sharp absorption corresponding to the ketone carbonyl group should appear in the 1650-1670 cm⁻¹ region. The conjugation with two aromatic rings lowers the frequency compared to a simple aliphatic ketone.
Other significant absorptions would include aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region. The C-I stretch is expected at lower frequencies, typically in the 500-600 cm⁻¹ range, but can be weak and difficult to assign definitively.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this molecule, the C≡N stretch would also be prominent in the Raman spectrum. The symmetric vibrations of the aromatic rings are often more intense in Raman than in IR spectra, providing complementary information.
Interactive Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibration | Technique | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | IR, Raman | 3030 - 3100 | Medium to Weak |
| Nitrile (C≡N) Stretch | IR, Raman | 2220 - 2240 | Strong, Sharp |
| Carbonyl (C=O) Stretch | IR | 1650 - 1670 | Strong, Sharp |
| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | Medium to Strong |
| C-I Stretch | IR, Raman | 500 - 600 | Weak to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The benzophenone (B1666685) core is a well-known chromophore. The spectrum is expected to show two main absorption bands:
An intense band at shorter wavelengths (around 250-290 nm) corresponding to the π → π* transition of the conjugated aromatic system. researchgate.net
A weaker, broader band at longer wavelengths (around 330-350 nm) resulting from the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net
The presence of the cyano and iodo substituents, which act as auxochromes, can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzophenone. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.
For this compound (C₁₄H₈INO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to its exact mass of 332.9698 g/mol . The presence of iodine (¹²⁷I) would give a monoisotopic peak without significant isotopic contributions from other elements.
Common fragmentation pathways in electron ionization (EI-MS) would likely involve:
Loss of an iodine radical (∙I), resulting in a significant fragment at m/z 206.
Cleavage at the carbonyl group, leading to the formation of a 4-cyanobenzoyl cation (m/z 129) or a 4-iodobenzoyl cation (m/z 232).
Subsequent fragmentation of these benzoyl cations, such as the loss of carbon monoxide (CO), would lead to the 4-cyanophenyl cation (m/z 102) and the 4-iodophenyl cation (m/z 204).
X-ray Diffraction Crystallography for Solid-State Structure Determination
By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. Analysis of this pattern allows for the complete determination of the crystal structure, including the unit cell dimensions (the fundamental repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). This analysis provides the absolute conformation of the molecule and reveals intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate how the molecules pack together in the solid state.
Currently, there are no published reports containing the single-crystal X-ray diffraction data for this compound. Consequently, critical structural details remain unknown.
Table 2: Required Single-Crystal X-ray Diffraction Data for this compound This table outlines the parameters that would be determined from a successful single-crystal XRD experiment. No data is currently available.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |
| Volume (V) | Data not available |
| Molecules per Unit Cell (Z) | Data not available |
| Calculated Density | Data not available |
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a fingerprint pattern characteristic of its crystalline phase. It is an essential tool for identifying different crystalline forms of a compound, known as polymorphs. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties like melting point and solubility. A PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), with the position and intensity of the peaks being unique to a particular crystalline phase.
Analysis of this compound by PXRD would be necessary to identify its crystalline form, assess its phase purity, and investigate the potential for polymorphism under different crystallization conditions. As with other structural data, no PXRD patterns for this compound have been reported in the scientific literature.
Applications of 4 Cyano 4 Iodobenzophenone in Advanced Materials Science and Chemical Synthesis
Role as a Key Building Block in Complex Organic Synthesis
The distinct functionalities at opposite ends of the 4-Cyano-4'-iodobenzophenone molecule make it an exemplary building block, or synthon, for complex organic synthesis. wikipedia.org The term synthon refers to a molecular fragment that assists in the formation of a target molecule through strategic bond-forming reactions. wikipedia.org The carbon-iodine bond is particularly amenable to a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are cornerstones of modern synthetic chemistry for creating new carbon-carbon bonds. This reactivity allows for the precise and controlled extension of the molecular framework. Simultaneously, the cyano group significantly influences the electronic properties of the molecule, imparting a strong dipole moment and modulating the energy levels of resulting materials, a critical feature for electronic and optical applications.
The structural and electronic attributes of this compound make it an ideal precursor for optoelectronic materials and liquid crystals. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. colorado.edu Molecules designed for liquid crystal applications often require a rigid core and polar functional groups to promote the necessary molecular alignment. colorado.edubeilstein-journals.org The benzophenone (B1666685) core of this compound provides this rigidity, while the cyano group delivers the strong polarity required for forming stable liquid crystalline phases. researchgate.netwikipedia.orgnih.gov
Through synthetic modification, typically via cross-coupling reactions at the iodo-position, the core structure can be elongated and further functionalized to create molecules with specific mesogenic properties. For instance, coupling with various phenyl or biphenyl (B1667301) boronic acids can yield a range of cyanobiphenyl or cyanoterphenyl derivatives, which are classes of molecules well-known for their liquid crystal behavior. wikipedia.orgsynthon-chemicals.com
The synthesis of these materials often involves the strategic combination of electron-donating and electron-accepting moieties to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for applications in optoelectronic devices where efficient charge injection, transport, and recombination are required. The electron-withdrawing cyano group makes this compound a valuable acceptor unit in the design of such donor-acceptor architectures.
In the realm of polymer science, this compound serves as a critical synthon for creating advanced polymeric materials and complex macromolecular structures. Its bifunctional nature allows it to be incorporated into polymer chains as a monomer, a chain-capping agent, or a pendant group, thereby imparting specific functionalities to the final material.
The reactivity of the iodo group enables its use in step-growth polymerization reactions. For example, through palladium-catalyzed polycondensation reactions like Suzuki or Stille coupling, it can be copolymerized with appropriate difunctional monomers (e.g., diboronic acids or distannanes) to produce fully conjugated polymers. These polymers are of significant interest for their conductive and photoactive properties. The inclusion of the cyano-substituted benzophenone unit within the polymer backbone directly influences the polymer's electronic properties, solubility, and morphology. researchgate.net
Furthermore, this compound can be used to synthesize functional initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. By first modifying the molecule to include an initiating site, polymers with a terminal 4-Cyano-4'-benzoylphenyl group can be synthesized. This approach allows for the creation of well-defined block copolymers where one block possesses the unique photochemical and electronic properties conferred by the benzophenone moiety. osti.gov
Utilization in Functional Organic Materials
The materials synthesized from this compound find direct application in a range of functional organic materials, where their tailored electronic and photophysical properties are exploited.
In the field of organic electronics, the development of efficient OLEDs and OPVs relies on materials with precisely controlled energy levels and charge-transport characteristics. cam.ac.ukuniss.it this compound is a valuable building block for synthesizing materials for these applications. By coupling electron-donating groups to the iodinated position, chemists can create donor-acceptor molecules with strong intramolecular charge-transfer (ICT) character.
These ICT compounds often exhibit strong absorption in the visible spectrum, a desirable property for the active layer in OPVs. cam.ac.uk For OLEDs, derivatives of this compound can be designed to function as host materials, electron-transporting materials, or even emitters. The cyano group helps to lower the LUMO energy level, facilitating electron injection and transport, which is a critical factor for balanced charge transport and high device efficiency in OLEDs. uniss.it
| Derivative Type | Synthetic Strategy | Key Property | Application |
|---|---|---|---|
| Donor-Acceptor Dyes | Suzuki/Sonogashira coupling of electron-donors at the iodo-position. | Strong Intramolecular Charge-Transfer (ICT) | OPV Active Layer |
| Triazine Derivatives | Nucleophilic substitution or cross-coupling to form triazine-containing molecules. | Low LUMO for efficient electron transport. | OLED Electron-Transport Layer |
| Carbazole Derivatives | Coupling with carbazole-based boronic acids. | High triplet energy and good hole-transport. | OLED Host Material |
The benzophenone core of the molecule possesses inherent photophysical properties that can be harnessed for sensing applications. Specifically, benzophenone is known for its phosphorescence at room temperature under certain conditions, which can be sensitive to the local environment. This makes it a candidate for developing molecular probes.
By synthetically attaching a specific receptor group to the molecule (via the iodo-position), a sensor can be designed to detect a target analyte. Binding of the analyte to the receptor can cause a conformational change or an electronic perturbation that alters the photophysical properties of the benzophenone unit, leading to a change in fluorescence or phosphorescence intensity or lifetime. This change provides a detectable signal for the presence of the analyte. The cyano group can further modulate the sensitivity and selectivity of the probe by influencing its electronic ground and excited states. While the development of sensors from 4-cyanophenol has been explored, the principles can be extended to derivatives of this compound. nih.gov
Photochemical Initiators and Photopolymerization Studies
Benzophenone and its derivatives are among the most widely used Type II photoinitiators in industrial UV-curing and photopolymerization processes. sigmaaldrich.comnih.gov A photoinitiator is a compound that, upon absorption of light, generates reactive species (free radicals or cations) that initiate polymerization. sigmaaldrich.com
In a Type II system, the photoinitiator, in its excited triplet state after absorbing a photon, abstracts a hydrogen atom from a co-initiator (often a tertiary amine or a thiol). This process generates a radical from the co-initiator, which then starts the polymerization of monomers like acrylates or methacrylates. nih.gov
This compound functions within this mechanistic framework. The benzophenone core is the photoactive center. The substituents—cyano and iodo groups—play a crucial role in modifying its photochemical properties. They can influence:
Absorption Spectrum: Shifting the wavelengths of light the molecule can absorb, potentially allowing for the use of different light sources (e.g., longer wavelength UV or visible light).
Intersystem Crossing Efficiency: Affecting the efficiency of forming the reactive triplet state from the initial excited singlet state.
Triplet State Energy: Modifying the energy of the triplet state, which can impact the efficiency of hydrogen abstraction.
The incorporation of this compound into a polymer chain can also create a polymeric photoinitiator. google.com Polymeric photoinitiators are advantageous as they exhibit lower volatility and reduced migration from the cured polymer, which is particularly important in applications like food packaging and biomedical devices.
| Property | Unsubstituted Benzophenone | This compound (Predicted Effects) |
|---|---|---|
| Initiation Type | Type II (Hydrogen Abstraction) | Type II (Hydrogen Abstraction) |
| Absorption Max (λmax) | ~254 nm, ~345 nm | Likely red-shifted due to extended conjugation and substituent effects. |
| Co-initiator Requirement | Yes (e.g., amines, thiols) | Yes |
| Potential Application | UV curing of inks, coatings, adhesives | Specialty polymers, polymeric photoinitiators with reduced migration. |
Crystal Engineering and Supramolecular Assembly Incorporating this compound
The field of crystal engineering focuses on the rational design and synthesis of solid-state structures with desired properties, built upon the foundation of intermolecular interactions. Supramolecular assembly, a key concept within crystal engineering, involves the spontaneous organization of molecules into well-defined, stable, and non-covalently bonded superstructures. The molecular architecture of this compound, featuring a rigid benzophenone core functionalized with a cyano group and an iodine atom, makes it a compelling candidate for the construction of novel supramolecular systems. These functional groups are well-known participants in a variety of strong and directional non-covalent interactions, which are the fundamental tools for designing intricate solid-state architectures.
The cyano group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, while the iodine atom is a potent halogen bond donor. The presence of these two distinct functional groups at opposite ends of the molecule allows for the programmed assembly of molecules into predictable one-, two-, or three-dimensional networks. The interplay of these specific interactions, along with weaker forces such as π-π stacking and C-H···π interactions involving the aromatic rings, governs the final crystal packing and, consequently, the material's properties.
Design of Cocrystals and Metal-Organic Frameworks (MOFs)
While the functional groups of this compound suggest its potential as a building block in cocrystals and Metal-Organic Frameworks (MOFs), specific examples of its incorporation into such structures are not extensively documented in the surveyed scientific literature. However, based on the principles of crystal engineering, its utility can be readily hypothesized.
Cocrystals: Cocrystals are multi-component crystalline solids where the constituents are held together by non-covalent interactions, primarily hydrogen bonding. nih.govresearchgate.net The cyano group of this compound can serve as a reliable hydrogen bond acceptor, making it a suitable partner for a variety of coformers, especially those with strong hydrogen bond donor groups like carboxylic acids or amides. Furthermore, the iodine atom can engage in halogen bonding with other halogen bond acceptors, offering an alternative and complementary route to cocrystal formation. The synthesis of cocrystals is often achieved through methods like solvent evaporation, grinding, or reaction cocrystallization. nih.gov
Metal-Organic Frameworks (MOFs): MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netfrontiersin.org The nitrile functionality of the cyano group in this compound can coordinate with various metal centers, positioning the molecule to act as a monodentate or bridging ligand in the construction of MOFs. The rigid benzophenone backbone is advantageous for creating robust and porous frameworks. While many MOFs are built using carboxylate-based linkers, the use of cyano-functionalized ligands is also a well-established strategy. researchgate.net The resulting MOFs could potentially exhibit interesting properties for applications in gas storage, separation, or catalysis, with the iodo-functionalized pores offering unique host-guest interaction capabilities.
Non-Covalent Interactions in Solid-State Materials Design
The design of solid-state materials is fundamentally reliant on the predictable and directional nature of non-covalent interactions. nih.gov In the case of this compound, the most significant of these is the halogen bond. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor, in this case, iodine) and a nucleophilic site (a Lewis base). nih.gov
The crystal structure of 4-iodobenzonitrile (B145841), a closely related compound, provides a valuable model for understanding the supramolecular assembly that can be expected for this compound. In solid 4-iodobenzonitrile, the molecules are organized into infinite chains through strong and linear C≡N···I halogen bonds. mdpi.com This interaction is the most dominant force in the crystal packing, dictating the primary supramolecular synthons. mdpi.com The iodine atom acts as the halogen bond donor, and the nitrogen atom of the cyano group serves as the halogen bond acceptor. mdpi.com
These chains are then further organized by weaker interactions, including C-H···I, C-H···N, and π-stacking contacts between the aromatic rings of adjacent chains. mdpi.com Studies on 4-iodobenzonitrile under high pressure have shown that the C≡N···I halogen bond is remarkably robust and less compressible than the weaker van der Waals interactions and π-stacking contacts, highlighting its strength and importance in maintaining the structural integrity of the assembly. mdpi.com
Based on this analogue, the solid-state structure of this compound is anticipated to be heavily influenced by similar C≡N···I halogen bonding, leading to the formation of well-defined molecular chains or other predictable motifs. The larger benzophenone core, compared to the single phenyl ring in 4-iodobenzonitrile, would likely lead to more pronounced π-π stacking interactions between the aromatic systems, further stabilizing the crystal lattice. The interplay and hierarchy of these non-covalent forces—strong halogen bonds defining the primary structure and weaker van der Waals and π-stacking forces governing the inter-chain packing—are the essence of crystal engineering with this class of molecules.
Below is a table detailing the typical non-covalent interactions and their geometric parameters as observed in the analogue compound, 4-iodobenzonitrile, which are instructive for predicting the behavior of this compound.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Significance in Supramolecular Assembly |
| Halogen Bond | C-I | N≡C | ~3.17 | ~180 | Primary directional force forming molecular chains. mdpi.com |
| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.64 | - | Contributes to inter-chain packing and stability. mdpi.com |
| Hydrogen Bond | C-H | N≡C | Variable | Variable | Weaker, secondary interactions influencing packing. mdpi.com |
| Hydrogen Bond | C-H | I | Variable | Variable | Weaker, secondary interactions influencing packing. mdpi.com |
Analytical Methodologies for 4 Cyano 4 Iodobenzophenone
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatographic techniques are fundamental for separating 4-Cyano-4'-iodobenzophenone from impurities, starting materials, and byproducts. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and speed. Reversed-phase HPLC is commonly employed for non-polar to moderately polar compounds like benzophenone (B1666685) derivatives.
In a typical reversed-phase setup, a non-polar stationary phase, such as C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase. For benzophenone and its derivatives, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. mtc-usa.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The high hydrophobicity of this compound would lead to strong retention on a C18 column, requiring a significant proportion of organic solvent in the mobile phase for elution.
Detection is commonly achieved using a UV detector, as the benzophenone moiety exhibits strong absorbance in the UV region. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.
Table 1: Illustrative HPLC Parameters for Analysis of Benzophenone Derivatives
| Parameter | Typical Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient or isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
This table presents typical starting parameters for method development for benzophenone derivatives; optimization for this compound would be necessary.
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. This technique is highly sensitive and provides structural information, which is invaluable for unequivocal identification.
For the analysis of benzophenone derivatives, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is typically used. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. Separation is based on the compound's boiling point and its interaction with the stationary phase.
The mass spectrometer detector ionizes the eluted compounds, and the resulting fragmentation pattern serves as a molecular fingerprint, allowing for positive identification. Quantitative analysis can be performed by monitoring specific ions characteristic of this compound.
Table 2: Representative GC-MS Parameters for Benzophenone Derivative Analysis
| Parameter | Typical Value |
| Column | Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 150 °C, ramp to 300 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
This table provides a general GC-MS method for benzophenone derivatives that could be adapted for this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions, such as the synthesis of this compound. It allows for the quick assessment of the presence of starting materials, intermediates, and the final product.
A TLC plate, typically silica gel on a glass or aluminum backing, serves as the stationary phase. The sample is spotted at the bottom of the plate, which is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample mixture separate based on their differential adsorption to the silica gel and solubility in the mobile phase.
For benzophenone derivatives, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used as the eluent. The separation can be visualized under UV light, as the aromatic rings of the benzophenone structure will fluoresce. The relative positions of the spots, characterized by their retention factor (Rf) values, indicate the progress of the reaction.
Table 3: Example TLC System for Separation of Aromatic Ketones
| Component | Function | Example |
| Stationary Phase | Adsorbent | Silica Gel 60 F254 |
| Mobile Phase | Eluent | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | Detection | UV lamp (254 nm) |
This table outlines a common TLC system for aromatic ketones; the optimal solvent ratio would need to be determined experimentally for this compound.
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Due to the extended chromophore of the benzophenone core, this compound is expected to have a strong UV absorbance, making this method suitable for its quantification.
The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 4: Estimated Spectrophotometric Properties for this compound
| Parameter | Estimated Value |
| λmax | ~260-280 nm (in Ethanol) |
| Molar Absorptivity (ε) | > 10,000 L·mol⁻¹·cm⁻¹ |
| Solvent | Ethanol or Acetonitrile |
These values are estimations based on the benzophenone chromophore and the effects of typical substituents. Experimental determination is required for accurate data.
Electrochemical Methods for Detection and Characterization
Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound and for its sensitive detection. The benzophenone moiety is electrochemically active and can be reduced at a carbon or mercury electrode.
In cyclic voltammetry, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The potential at which the reduction (or oxidation) occurs is characteristic of the analyte and can be used for qualitative identification. The peak current is proportional to the concentration of the analyte, allowing for quantitative measurements.
The presence of the electron-withdrawing cyano group and the iodo group would be expected to influence the reduction potential of the benzophenone core. Studies on substituted benzophenones have shown that electron-withdrawing groups make the reduction occur at less negative potentials. researchgate.net
Table 5: Conceptual Electrochemical Parameters for this compound
| Parameter | Description |
| Technique | Cyclic Voltammetry |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Solvent System | Acetonitrile with a supporting electrolyte (e.g., 0.1 M TBAPF₆) |
| Expected Process | Irreversible reduction of the carbonyl group |
This table outlines a general approach for the electrochemical analysis of this compound, with specific potentials to be determined experimentally.
Sample Preparation Strategies for Diverse Matrices
The preparation of samples containing this compound for analysis is a critical step to ensure accurate and reliable results, especially when the analyte is present in a complex matrix such as environmental or biological samples. The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for the chosen analytical instrument.
For solid samples, such as soil or sediment, extraction is often performed using techniques like Soxhlet extraction or pressurized liquid extraction with an appropriate organic solvent. For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used.
In LLE, the aqueous sample is extracted with a water-immiscible organic solvent in which this compound has a high solubility. SPE involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. C18-bonded silica is a common sorbent for the SPE of non-polar to moderately polar organic compounds from aqueous matrices.
Subsequent cleanup steps may be necessary to remove co-extracted interfering compounds. These can include techniques such as gel permeation chromatography or the use of specific sorbents to remove lipids or pigments. The final extract is often evaporated and reconstituted in a solvent compatible with the analytical instrument.
Table 6: General Sample Preparation Workflow
| Step | Technique | Purpose |
| 1. Extraction | LLE or SPE | Isolate the analyte from the sample matrix. |
| 2. Cleanup | Column Chromatography | Remove interfering substances. |
| 3. Concentration | Nitrogen Evaporation | Increase the analyte concentration. |
| 4. Reconstitution | - | Dissolve the analyte in a suitable solvent for analysis. |
This table provides a generalized workflow for sample preparation that can be adapted based on the specific sample matrix and analytical method.
Future Research Directions and Emerging Opportunities for 4 Cyano 4 Iodobenzophenone
Development of Novel and Atom-Economical Synthetic Pathways
Traditional syntheses of substituted benzophenones often rely on Friedel-Crafts acylation, which can suffer from limitations such as harsh reaction conditions, the generation of stoichiometric waste, and poor regioselectivity with complex substrates. Future research must prioritize the development of more efficient and sustainable synthetic routes to 4-Cyano-4'-iodobenzophenone that align with the principles of green chemistry.
A primary goal is to improve atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. Modern catalytic methods offer promising alternatives. For instance, transition metal-catalyzed C-H activation and functionalization strategies represent a paradigm shift in synthesis, allowing for the direct coupling of C-H bonds with acyl sources, thereby minimizing the need for pre-functionalized starting materials. nih.govresearchgate.netyoutube.comacsgcipr.org Palladium-catalyzed carbonylative cross-coupling reactions, such as a three-component Suzuki carbonylation, could enable the assembly of the diaryl ketone from an aryl bromide, an aryl boronic acid, and carbon monoxide, offering a highly convergent and modular approach. nih.govorganic-chemistry.org These methods not only improve atom economy but also offer milder reaction conditions and broader functional group tolerance. organic-chemistry.org
| Synthetic Strategy | Description | Key Advantages for Future Research |
|---|---|---|
| Traditional Friedel-Crafts Acylation | Reaction of an activated aromatic ring (e.g., iodobenzene) with an acyl halide (e.g., 4-cyanobenzoyl chloride) using a Lewis acid catalyst (e.g., AlCl₃). | Well-established but often generates significant inorganic waste and can lack selectivity. |
| Palladium-Catalyzed Carbonylative Coupling | Coupling of 4-iodobenzonitrile (B145841) with an arylboronic acid derived from 1,4-diiodobenzene (B128391) and a CO source. | High modularity, functional group tolerance, and potential for high yields under milder conditions. nih.gov |
| Direct C-H Acylation | Catalytic coupling of 4-iodobenzaldehyde (B108471) with 4-bromobenzonitrile (B114466) via C-H activation of the aldehyde. | Maximizes atom economy by avoiding pre-functionalization of one of the aromatic rings. researchgate.netresearchgate.net |
Future efforts should focus on optimizing these catalytic systems for the specific synthesis of this compound, exploring various catalysts, ligands, and reaction conditions to maximize yield and minimize waste.
Exploration of Unconventional Catalytic Transformations
The inherent functionalities of this compound suggest its potential as a versatile catalyst or catalytic precursor. The iodoarene moiety is a well-established precursor for generating hypervalent iodine reagents, which are powerful oxidants used in a wide range of organic transformations. nih.govacs.org Research could explore the in situ generation of a hypervalent iodine species from this compound using a terminal oxidant. This would enable its use as a recyclable catalyst for reactions like oxidative cyclizations or rearrangements, offering a greener alternative to stoichiometric hypervalent iodine reagents. rsc.orgacs.org
Furthermore, the benzophenone (B1666685) core is a classic triplet photosensitizer. rsc.orgchemrxiv.org Upon excitation with UV light, it can undergo efficient intersystem crossing to a long-lived triplet state, which can then transfer its energy to other molecules to initiate photochemical reactions. semanticscholar.org The electronic properties of the benzophenone core are modulated by the electron-withdrawing cyano group and the heavy iodine atom, which could influence its photophysical properties (e.g., triplet energy, quantum yield). This opens avenues for its use as a tunable photocatalyst in processes like [2+2] cycloadditions, E/Z isomerizations, or radical-mediated reactions. rsc.org
| Catalytic Application Area | Underlying Chemical Principle | Potential Research Direction |
|---|---|---|
| Hypervalent Iodine Catalysis | The iodoarene group can be oxidized in situ to form a catalytic λ³-iodane species. rsc.org | Use as a recyclable catalyst for oxidative transformations, such as alcohol oxidation or phenol (B47542) dearomatization. |
| Photoredox Catalysis/Photosensitization | The benzophenone core acts as a photosensitizer, absorbing light and promoting reactions via energy transfer. chemrxiv.orgmdpi.com | Application in visible-light-mediated organic synthesis, such as radical thiol-ene reactions or C-H functionalizations. semanticscholar.orgnih.gov |
| Dual-Function Catalysis | The molecule possesses both a potential redox-active site (iodine) and a photo-active site (benzophenone). | Designing novel tandem reactions where the molecule can initiate sequential or synergistic catalytic cycles. |
Integration into Next-Generation Smart Materials and Responsive Systems
The rigid, polar, and anisotropic structure of this compound makes it an excellent candidate for incorporation into advanced functional materials. The strong dipole moment imparted by the cyano group is a key feature in many liquid crystalline materials. mdpi.com Similar to the well-known cyanobiphenyls, this molecule could be investigated as a component or dopant in liquid crystal mixtures to modulate properties such as dielectric anisotropy and clearing points. frontiersin.org Its integration could lead to new electro-optical materials for applications in displays, smart windows, and sensors. researchgate.net
The photoswitchable nature of the benzophenone core adds another layer of functionality. Irradiation with UV light could be used to alter the molecular conformation or trigger photochemical reactions within a material matrix, leading to photoresponsive or "phototunable" systems. For example, incorporating this molecule into a polymer network could allow for the light-induced modification of the material's mechanical or optical properties. The iodine atom provides a convenient handle for further chemical modification, such as polymerization via cross-coupling reactions, enabling the covalent integration of the functional unit into polymer backbones to create robust, next-generation smart materials.
| Smart Material Application | Key Molecular Feature | Emerging Opportunity |
|---|---|---|
| Liquid Crystals | High dipole moment from the cyano group and rod-like molecular shape. mdpi.com | Development of new liquid crystal mixtures with tailored dielectric and optical properties for advanced display technologies. |
| Photoresponsive Polymers | The photosensitive benzophenone core can induce cross-linking or isomerization upon UV irradiation. nih.gov | Creation of materials for optical data storage, soft robotics, or self-healing polymers where properties can be controlled by light. |
| Functional Organic Frameworks | The iodine and cyano groups provide specific sites for directed intermolecular interactions (e.g., halogen and hydrogen bonding). | Design of crystalline materials with tunable porosity or conductivity for applications in gas storage or organic electronics. |
Advanced Computational Modeling for Predictive Reactivity and Materials Design
As experimental exploration becomes more complex and resource-intensive, advanced computational modeling emerges as an indispensable tool for accelerating discovery. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for predicting the behavior of molecules like this compound. scialert.netacs.org Future research will benefit immensely from a synergistic approach where computational predictions guide experimental efforts.
DFT calculations can be used to optimize the ground-state geometry, determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and predict spectroscopic signatures (IR, UV-Vis). scialert.netresearchgate.netresearchgate.net This information is crucial for anticipating the molecule's reactivity, stability, and photophysical behavior. acs.org For materials design, molecular dynamics simulations can predict how molecules of this compound will self-assemble in the condensed phase, providing insights into potential liquid crystalline phases or crystal packing arrangements. frontiersin.org For catalysis, computational modeling can elucidate reaction mechanisms, calculate activation barriers, and help rationalize the outcomes of unconventional transformations, thereby enabling the rational design of more efficient catalytic systems. scielo.br
| Computational Method | Predicted Property | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state geometry, dipole moment, HOMO/LUMO energies, vibrational frequencies. scialert.netresearchgate.net | Predicts reactivity, stability, and suitability for electronic and liquid crystal applications. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Excited-state energies, UV-Vis absorption spectra, nature of electronic transitions (e.g., n→π, π→π). acs.orgresearchgate.net | Guides the design of photosensitizers and photoresponsive materials by predicting their interaction with light. scribd.com |
| Molecular Dynamics (MD) | Bulk properties, self-assembly behavior, intermolecular interaction energies. | Aids in the design of liquid crystal phases and predicting the morphology of polymer blends. |
| Reaction Pathway Modeling | Transition state energies, reaction mechanisms, kinetic and thermodynamic parameters. | Accelerates the development of novel synthetic routes and catalytic applications by predicting reaction feasibility. |
Interdisciplinary Research Synergies Leveraging this compound
The multifaceted nature of this compound makes it an ideal platform for fostering interdisciplinary collaborations. Progress in harnessing its full potential will depend on combining expertise from diverse scientific fields.
Synthetic Chemistry and Materials Science: Organic chemists can focus on developing efficient, scalable syntheses (as outlined in 8.1), providing high-purity material for materials scientists to investigate its integration into polymers, liquid crystals, and organic frameworks (8.3).
Computational and Experimental Chemistry: A strong feedback loop between theoretical and practical research will be crucial. Computational chemists can model and predict the electronic, photophysical, and material properties (8.4), enabling experimentalists to target the most promising applications and validate the theoretical predictions (8.2, 8.3).
Photochemistry and Environmental Science: The photosensitizing properties of the benzophenone core could be explored for environmental applications. mdpi.com Collaborations with environmental scientists could investigate its potential as a photocatalyst for the degradation of persistent organic pollutants in water treatment processes.
Supramolecular Chemistry and Crystal Engineering: The directional interactions afforded by the cyano and iodo groups (hydrogen and halogen bonding) can be exploited by crystal engineers to design novel co-crystals and self-assembled supramolecular architectures with unique solid-state properties.
By breaking down traditional research silos, the scientific community can fully exploit the rich chemical potential of this compound, transforming it from a single molecule into a versatile tool for innovation across multiple disciplines.
Conclusion and Summary of Academic Research on 4 Cyano 4 Iodobenzophenone
Synthesis of Key Advancements and Discoveries in 4-Cyano-4'-iodobenzophenone Research
Direct research breakthroughs concerning this compound are not extensively documented in publicly available literature. However, advancements in the synthesis of unsymmetrical diaryl ketones provide a clear and plausible pathway for its preparation and highlight the key discoveries that would underpin its synthesis and study.
Plausible Synthetic Routes:
The primary method for synthesizing benzophenones and their derivatives is the Friedel-Crafts acylation . rsc.orgchemistryjournals.netpearson.com In a likely synthetic approach for this compound, a Friedel-Crafts acylation could be performed between 4-iodobenzoyl chloride and benzonitrile (B105546), or alternatively, between 4-cyanobenzoyl chloride and iodobenzene (B50100). The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and is a fundamental transformation in organic chemistry. chemistryjournals.netorganic-chemistry.org The choice of reactants would depend on the relative reactivity of the starting materials and potential side reactions. Given that 4-iodobenzoyl chloride is a commercially available reagent, its reaction with benzonitrile would be a direct approach. chemicalbook.comsigmaaldrich.comscbt.com
Modern synthetic methodologies offer alternative and often more versatile routes. Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, have become powerful tools for the formation of carbon-carbon bonds. thieme-connect.commdpi.comlibretexts.org A plausible Suzuki coupling strategy for this compound could involve the reaction of a 4-cyanophenylboronic acid with a 4-iodobenzoyl derivative or vice-versa. These reactions are known for their high functional group tolerance and milder reaction conditions compared to traditional methods. nih.govacs.org Other relevant cross-coupling reactions that could be employed include the Heck reaction and the Ullmann reaction, which are also well-established for the synthesis of biaryl compounds. wikipedia.orgbyjus.comorganic-chemistry.orgrsc.orgwikipedia.org
The key advancement in this context is not a specific discovery related to this compound itself, but rather the development of this robust synthetic toolbox that makes such specifically substituted diaryl ketones readily accessible for further study.
Enduring Academic Relevance of this compound in Chemical Science
The academic relevance of this compound stems from the unique combination of its functional groups and the benzophenone (B1666685) scaffold.
As a Versatile Building Block:
The presence of two distinct and reactive functional groups, a cyano group and an iodo group, at opposite ends of the molecule makes this compound a potentially valuable intermediate in organic synthesis. The iodo group is a particularly effective leaving group in a wide array of cross-coupling reactions, allowing for the introduction of various other functional groups at the 4'-position. mdpi.com The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular elaboration. This dual functionality allows for stepwise and selective modifications, making it a useful scaffold for the synthesis of more complex molecules.
In Medicinal Chemistry and Photochemistry:
The benzophenone core is a well-established pharmacophore found in numerous biologically active compounds and marketed drugs. nih.govresearchgate.netrsc.orgresearchgate.netrsc.org Derivatives of benzophenone have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The specific substituents on the phenyl rings play a crucial role in modulating this biological activity. Therefore, this compound represents a novel substitution pattern that could be explored for potential therapeutic applications.
Furthermore, benzophenones are renowned for their use as photoinitiators in polymerization reactions due to their ability to form a diradical triplet state upon photo-excitation. researchgate.netrsc.orgnih.govlongchangchemical.comacs.org The electronic properties of the substituents significantly influence the photophysical behavior of the benzophenone core. nih.govmedicaljournals.sesemanticscholar.orgscialert.netresearchgate.net The electron-withdrawing nature of the cyano group and the heavy atom effect of the iodine atom in this compound would be expected to modulate its absorption spectrum and the efficiency of intersystem crossing, making it an interesting candidate for studies in photochemistry and materials science.
Prospective Outlook for Continued Scholarly Inquiry
The future for scholarly inquiry into this compound is promising and can be directed toward several key areas:
Systematic Synthesis and Characterization: A foundational study would involve the definitive synthesis of this compound, likely via one of the modern cross-coupling methods, followed by its thorough characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography.
Exploration of Photophysical Properties: A detailed investigation into the absorption, emission, and photochemical properties of this compound would be highly valuable. This could include determining its quantum yields, triplet state lifetime, and its efficacy as a photoinitiator or photosensitizer. nih.govsemanticscholar.org
Medicinal Chemistry Applications: The compound could serve as a parent structure for the synthesis of a library of derivatives to be screened for various biological activities. The iodo group provides a convenient handle for introducing a wide range of functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships. nih.govrsc.org
Materials Science: The unique electronic and photophysical properties of this compound could be harnessed in the design of new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs), or as a component in photosensitive polymers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Cyano-4'-iodobenzophenone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of iodobenzene with 4-cyanobenzoyl chloride, followed by purification via column chromatography (hexane:ethyl acetate, 9:1). Optimization involves adjusting catalyst loadings (e.g., AlCl₃, 1.2 equiv) and reaction temperature (80–100°C under inert atmosphere). Monitor reaction progress using TLC (Rf ~0.4 in hexane:EA) . Alternative routes include Ullmann coupling between 4-iodobenzonitrile and 4-bromobenzophenone derivatives using CuI/1,10-phenanthroline in DMF at 120°C .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines for skin/eye irritation (Category 2) and acute toxicity (oral, Category 4). Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap/water. Store in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent photolytic or oxidative degradation .
Q. How can the purity of this compound be validated post-synthesis?
- Methodological Answer : Employ HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm) to assess purity (>98%). Confirm identity via FT-IR (C≡N stretch ~2230 cm⁻¹, C=O stretch ~1660 cm⁻¹) and ¹³C NMR (δ ~115 ppm for CN, δ ~195 ppm for ketone carbonyl) . Cross-reference with NIST spectral databases for benzophenone derivatives .
Advanced Research Questions
Q. How do electronic effects of the cyano and iodo substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing cyano group deactivates the benzene ring, directing electrophilic substitution to the iodinated ring. Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to map electron density distribution. Experimentally, compare Suzuki-Miyaura coupling rates with aryl boronic acids using Pd(PPh₃)₄ in THF/Na₂CO₃. Monitor regioselectivity via LC-MS and isolate products using preparative HPLC .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Perform recrystallization in ethanol/water (9:1) and analyze via DSC to detect polymorphic transitions. Compare XRD patterns (e.g., Cu-Kα radiation) with theoretical simulations (Mercury 4.0). Validate NMR data using deuterated solvents (CDCl₃) and internal standards (TMS) .
Q. How can the compound’s stability under thermal or photolytic stress be systematically evaluated?
- Methodological Answer : Conduct accelerated aging studies:
- Thermal : Heat samples at 50°C, 75°C, and 100°C for 24–72 hrs in sealed vials. Monitor decomposition via GC-MS.
- Photolytic : Expose to UV light (λ = 254 nm) in quartz cuvettes; track degradation kinetics using UV-Vis spectroscopy (200–400 nm). Identify byproducts (e.g., iodine release) with ion chromatography .
Q. What role does this compound play in designing liquid crystal or OLED materials?
- Methodological Answer : The rigid benzophenone core and polar substituents enhance anisotropic properties. Characterize mesophase behavior via polarized optical microscopy (POM) and DSC (heating rate 5°C/min). For OLEDs, measure charge mobility using time-of-flight (TOF) techniques and electroluminescence efficiency in device architectures (ITO/PEDOT:PSS/emissive layer/Ca/Al) .
Methodological Notes
- Synthesis : Prioritize inert conditions (Schlenk line) for moisture-sensitive steps .
- Characterization : Use high-resolution mass spectrometry (HRMS-ESI) for exact mass confirmation .
- Data Analysis : Apply statistical tools (e.g., ANOVA) to compare experimental replicates; report uncertainties (SD/SE) in graphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
